molecular formula C18H12Cl2FN3OS B12204127 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12204127
M. Wt: 408.3 g/mol
InChI Key: VFVQTWIOUBYRII-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class of compounds, which are of significant interest in medicinal chemistry and drug discovery research. As a derivative, it shares a core structural framework with other pyrimidine-carboxamides that have demonstrated potent biological activities in scientific studies. Related compounds have been investigated as inhibitors for various therapeutic targets. For instance, analogues within this chemical family have been identified as potent human adenovirus (HAdV) inhibitors, exhibiting sub-micromolar antiviral activity and high selectivity indexes in vitro . Furthermore, structurally similar pyrimidine-carboxamides have been developed as potent dual kinase inhibitors (e.g., targeting ALK and EGFR), showing efficacy in suppressing the growth of non-small cell lung cancer (NSCLC) cell lines and in vivo tumor models . The molecular structure incorporates key features common to pharmacologically active agents, including a chloro-substituted pyrimidine ring and a thiobenzyl ether linkage, which may contribute to its potential interaction with biological targets. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound class.

Properties

Molecular Formula

C18H12Cl2FN3OS

Molecular Weight

408.3 g/mol

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl2FN3OS/c19-13-3-1-2-4-15(13)23-17(25)16-14(20)9-22-18(24-16)26-10-11-5-7-12(21)8-6-11/h1-9H,10H2,(H,23,25)

InChI Key

VFVQTWIOUBYRII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Biological Activity

5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, characterized by multiple halogen substituents and a sulfanyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C18_{18}H12_{12}Cl2_2FN3_3OS
  • Molecular Weight : Approximately 442.7 g/mol
  • Structure : The compound features a pyrimidine ring with chlorine and fluorine atoms that enhance its reactivity and biological activity .

Biological Activities

Research indicates that 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide exhibits several potential biological activities:

  • Anticancer Properties : The compound has shown efficacy in inhibiting cancer cell proliferation. It acts on specific molecular targets that are critical for tumor growth and survival.
  • Enzyme Inhibition : It has been identified as an inhibitor of various enzymes, suggesting applications in treating diseases where enzyme modulation is beneficial, such as cancer and inflammatory conditions .
  • Antiviral Activity : Some studies have evaluated its effectiveness against viral replication, indicating potential use in antiviral therapies .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes, modulating their activity to achieve therapeutic outcomes.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamideC18_{18}H12_{12}Cl3_3FN3_3OSAnticancer properties
5-bromo-N-(2-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamideC18_{18}H12_{12}BrClFN3_3OSAntimicrobial activity
N-(2-chlorophenyl)-2-[phenylsulfanyl]pyrimidine-4-carboxamideC17_{17}H14_{14}ClN3_3OSEnzyme inhibition

This table illustrates how variations in halogenation and side group substitutions affect the biological properties of these compounds .

Case Studies

Several studies have documented the biological activity of 5-chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide:

  • Study on Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Enzyme Inhibition Study : Research focused on its role as a DPP-4 inhibitor revealed that it could effectively modulate glucose metabolism, suggesting a potential application in diabetes treatment .
  • Antiviral Efficacy : A recent study reported that this compound exhibited antiviral properties against respiratory viruses, highlighting its versatility in therapeutic applications .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The pyrimidine scaffold allows for modular substitutions, which significantly influence molecular weight, polarity, and lipophilicity. Below is a comparative analysis of key analogs:

Compound (Evidence ID) Substituents (Position) Molecular Weight Key Physicochemical Features
Target Compound 4-Fluorobenzylsulfanyl (2), 2-ClPh (4) 418.3 Moderate lipophilicity; halogenated aryl groups enhance stability.
5-Chloro-N-(4-ClPh)-2-[(4-FBz)S] (CAS: 901658-67-1) 4-Fluorobenzylsulfanyl (2), 4-ClPh (4) 418.3 Increased polarity due to 4-ClPh vs. 2-ClPh.
5-Chloro-2-[(2-FBz)S]-N-[3-CF3Ph] (CAS: 874146-91-5) 2-Fluorobenzylsulfanyl (2), 3-CF3Ph (4) 441.8 Higher molecular weight; CF3 group enhances electron-withdrawing effects.
5-Chloro-2-[(4-ClBz)S]-N-(2,6-diMePh) (CAS: 901660-08-0) 4-Chlorobenzylsulfanyl (2), 2,6-diMePh (4) 418.3 Steric hindrance from dimethyl groups may reduce binding flexibility.
5-Chloro-2-(Ethylsulfanyl)-N-(2-MeOPh) (CAS: 835895-77-7) Ethylsulfanyl (2), 2-MeOPh (4) ~360 (estimated) Methoxy group increases polarity and hydrogen-bonding potential.
5-Chloro-N-(2-ClPh)-2-[(3-MeBz)S] (CAS: Unspecified) 3-Methylbenzylsulfanyl (2), 2-ClPh (4) ~400 (estimated) Methyl group increases lipophilicity.

Key Observations:

  • Halogenation : Fluorine and chlorine atoms at benzyl or phenyl positions improve metabolic stability and membrane permeability .
  • Sulfanyl vs.
  • Aryl Substitutions : Electron-withdrawing groups (e.g., CF3 in ) may enhance binding to hydrophobic pockets in target enzymes.

Structural and Conformational Analysis

  • Dihedral Angles: In 2-[(4-ClBz)S]-4-iso-butyl-6-[3-CF3-anilino]pyrimidine-5-carboxylic acid , dihedral angles between the pyrimidine ring and aryl groups ranged from 12.0° to 86.1°, influencing molecular stacking and intermolecular interactions.
  • Hydrogen Bonding : The target compound’s 2-chlorophenyl group may engage in weak C–H···O/N interactions, similar to N-(2-fluorophenyl) derivatives .

Preparation Methods

Pyrimidine Core Functionalization

The synthesis begins with the regioselective substitution of the 2-chloro group in 4,6-dichloropyrimidine-5-carboxylic acid with a sulfanyl moiety. In a representative procedure, the acid is treated with 4-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This step proceeds via an SNAr mechanism, yielding 4-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-5-carboxylic acid with >85% purity.

Reaction Conditions:

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 70°C

  • Time: 12–16 hours

Carboxamide Formation

The carboxylic acid intermediate is converted to the corresponding carboxamide through activation with thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with 2-chloroaniline . For instance, treatment with SOCl₂ generates the acyl chloride, which is then coupled with 2-chloroaniline in tetrahydrofuran (THF) at 0–5°C. This step achieves moderate yields (70–75%) due to competing hydrolysis side reactions.

Optimization Note:

  • Lower temperatures (0–5°C) minimize hydrolysis.

  • Use of molecular sieves (4Å) improves anhydrous conditions.

Purification and Crystallization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. The final compound typically exhibits a melting point of 182–184°C.

Alternative Methodologies

One-Pot Sequential Synthesis

A patent-derived approach describes a one-pot method where 4,6-dichloropyrimidine-5-carbonyl chloride is sequentially treated with 4-fluorobenzyl mercaptan and 2-chloroaniline in the presence of triethylamine (TEA). This method reduces isolation steps but requires precise stoichiometric control to avoid over-substitution.

Key Data:

ParameterValue
Yield68%
Purity (HPLC)92%
Reaction Time8 hours

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates to streamline purification. For example, Wang resin-linked pyrimidine cores enable efficient coupling with 2-chloroaniline, though yields remain suboptimal (55–60%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 4.35 (s, 2H, SCH₂), 2.85 (s, 1H, NH).

  • LC-MS : [M+H]⁺ m/z 442.7 (calc. 442.1).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity for crystallized batches.

Challenges and Optimization Strategies

Byproduct Formation

Competing substitution at the 6-position of the pyrimidine ring occurs if reaction temperatures exceed 80°C. Mitigation involves strict temperature control and excess 4-fluorobenzyl mercaptan (1.2 equiv).

Scalability Issues

Large-scale reactions face solubility challenges during carboxamide coupling. Switching to polar aprotic solvents like N-methylpyrrolidone (NMP) improves mass transfer.

Applications and Derivative Synthesis

The compound’s structural versatility enables further functionalization:

  • Sulfoxide Derivatives : Oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide analogs with enhanced solubility.

  • Metal Complexes : Coordination with palladium(II) generates catalysts for cross-coupling reactions .

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